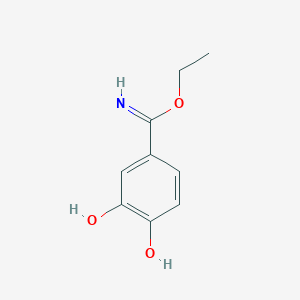

Ethyl 3,4-dihydroxybenzimidate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 3,4-dihydroxybenzoate (EDHB) is a plant phenolic compound . It is also known as protocatechuic acid and is present in plant foods such as olives, roselle, du-zhong, and white grape wine . This compound has antioxidant, cardioprotective, neuroprotective, antimicrobial, anti-inflammatory, and myoprotective activity, as well as anti-ulcer activity .

Molecular Structure Analysis

The molecular formula of Ethyl 3,4-dihydroxybenzoate is C9H10O4 . Its molecular weight is 182.1733 . The IUPAC Standard InChI is InChI=1S/C9H10O4/c1-2-13-9(12)6-3-4-7(10)8(11)5-6/h3-5,10-11H,2H2,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving Ethyl 3,4-dihydroxybenzimidate are not available, it has been studied for its efflux pump inhibitory (EPI) activity against drug-resistant Escherichia coli .Physical And Chemical Properties Analysis

EDHB is a solid at 20 degrees Celsius . It has a melting point of 132-134 °C and a boiling point of 275.56°C . It is insoluble in water but soluble in ethanol and methanol .Aplicaciones Científicas De Investigación

Anticancer Activities

Ethyl 3,4-dihydroxybenzimidate derivatives have shown promising results in cancer research. For instance, novel hydrazide-hydrazones derived from ethyl paraben were synthesized and exhibited notable anticancer activity against liver cancer cell lines, showing potential as anticancer agents (Han et al., 2020).

Enzyme Inhibition and Iron Chelation

Ethyl 3,4-dihydroxybenzoate (EDHB) has been identified as a substrate analog and competitive inhibitor of prolyl 4-hydroxylases, which are crucial for collagen maturation and oxygen sensing. Its ability to chelate enzyme-bound iron was found to effectively induce iron deficiency in cells, influencing iron regulatory proteins (Wang et al., 2002).

Antimicrobial and Antioxidant Properties

Compounds derived from ethyl 3,4-dihydroxybenzoate, such as dihydroxybenzoic acid and dihydroxybenzaldehyde, isolated from plant sources like the fern Trichomanes chinense L., have demonstrated significant antimicrobial and antioxidant activities (Syafni et al., 2012).

Role in Apoptosis and Autophagy in Cancer Cells

The ethyl ester of protocatechuic acid, ethyl-3,4-dihydroxybenzoate, has been researched for its effect on apoptosis and autophagy in cancer cells, such as in esophageal squamous cell carcinoma. It was observed to induce apoptosis and autophagy, mediated through the up-regulation of specific genes and proteins (Han et al., 2014).

Synthesis and Industrial Applications

The synthesis process of ethyl 3,4-dihydroxybenzoate, starting from 4-methylcatechol through oxidation and esterification, was explored for its potential industrial application. This method aimed to enhance yield and reduce production costs (Kun-lin, 2013).

Hydroxyl Radical Scavenging

Ethyl gallate and related compounds, including ethyl 3,4-dihydroxybenzoate, were evaluated for their hydroxyl radical scavenging properties. This research has implications for understanding the molecular mechanisms of these compounds and their potential use as preservatives (Hall et al., 1996).

Safety And Hazards

Propiedades

IUPAC Name |

ethyl 3,4-dihydroxybenzenecarboximidate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c1-2-13-9(10)6-3-4-7(11)8(12)5-6/h3-5,10-12H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQINXQATAXZPIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1=CC(=C(C=C1)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3,4-dihydroxybenzoimidate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[6-(Dimethylamino)naphthalen-2-yl]prop-2-enamide](/img/structure/B2938507.png)

![1-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]-2-methyl-1H-benzimidazole](/img/structure/B2938512.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]-2-methylpropanamide](/img/structure/B2938515.png)

![N-(2-(furan-3-yl)-2-hydroxyethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2938517.png)

![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2,5-dimethoxybenzenesulfonamide](/img/structure/B2938518.png)